Scaffold-Level PTR1 Inhibitory Potency: Benchmarking Against the 2-Amino-6-(methylsulfonyl)benzothiazole Pharmacophore
The target compound incorporates the 6-(methylsulfonyl)benzo[d]thiazol-2-amine pharmacophore, which as a standalone fragment (TbPTR1 inhibitor 2, CAS 17557-67-4) exhibits IC₅₀ values of 34.2 μM against TbPTR1 and 32.9 μM against LmPTR1 . In the optimized 2-aminobenzothiazole series disclosed by Linciano et al. (2019), elaborated analogs achieved TbPTR1 IC₅₀ values as low as 0.35 μM (a 98-fold improvement) and LmPTR1 IC₅₀ values of 1.9 μM (a 17-fold improvement), with the most advanced lead 4c demonstrating an in vitro antiparasitic EC₅₀ of 7.0 μM against T. brucei [1]. The compound’s bis-benzothiazole architecture—linking the 6-(methylsulfonyl) pharmacophore to a 6-butyl-2-aminobenzothiazole moiety—structurally positions it within this higher-potency design space, though direct IC₅₀ confirmation for CAS 862975-41-5 has not been published [2].
| Evidence Dimension | Enzymatic inhibition of T. brucei and L. major PTR1 |
|---|---|
| Target Compound Data | Not directly determined; structurally positioned within a series achieving TbPTR1 IC₅₀ = 0.35–34.2 μM and LmPTR1 IC₅₀ = 1.9–32.9 μM |
| Comparator Or Baseline | TbPTR1 inhibitor 2 (CAS 17557-67-4): TbPTR1 IC₅₀ = 34.2 μM, LmPTR1 IC₅₀ = 32.9 μM; Lead compound 4c: TbPTR1 IC₅₀ = 0.35 μM, LmPTR1 IC₅₀ = 1.9 μM, T. brucei EC₅₀ = 7.0 μM |
| Quantified Difference | Potential improvement of ~17–98× over the minimum pharmacophore fragment, depending on elaboration context; exact magnitude for CAS 862975-41-5 unverified |
| Conditions | Recombinant enzyme assays with TbPTR1 and LmPTR1, in vitro T. brucei bloodstream form culture |
Why This Matters
The bis-benzothiazole scaffold likely occupies both the biopterin pocket and an adjacent hydrophobic sub-pocket of TbPTR1, potentially yielding enhanced affinity over mono-substituted 2-aminobenzothiazole fragments—critical for researchers needing >95% target engagement at sub-micromolar concentrations.
- [1] Linciano P, Pozzi C, Dello Iacono L, et al. Enhancement of Benzothiazoles as Pteridine Reductase-1 Inhibitors for the Treatment of Trypanosomatidic Infections. J Med Chem. 2019;62(8):3989-4012. doi:10.1021/acs.jmedchem.8b02021. View Source
- [2] Proteopedia. Trypanosoma brucei PTR1 in complex with inhibitor 1e (F206) – 6GCK. https://proteopedia.org/w/6gck. Accessed 30 Apr 2026. View Source
